molecular formula C10H8BrN B1266973 2-Bromo-4-methylquinoline CAS No. 64658-04-4

2-Bromo-4-methylquinoline

Cat. No. B1266973
CAS RN: 64658-04-4
M. Wt: 222.08 g/mol
InChI Key: KZACHCSEYVSCEE-UHFFFAOYSA-N
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Description

2-Bromo-4-methylquinoline is a chemical compound that has garnered interest in various fields of chemistry due to its potential as an intermediate in organic synthesis and its role in the development of pharmaceuticals and materials. Its unique structure allows for diverse chemical reactions and modifications, making it a valuable compound for study.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the construction of the quinoline core followed by functionalization at specific positions on the ring. For 2-Bromo-4-methylquinoline, synthesis methods may include palladium-catalyzed C-C bond formation, Rhodium-catalyzed intramolecular reactions, and the use of brominating agents like PBr3-DMF for the introduction of the bromo substituent at the 2-position of the quinoline ring. The Knorr synthesis also provides a pathway through the condensation of keto esters and amines followed by cyclization (He et al., 2016; Yajima & Munakata, 1977).

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methylquinoline is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 4-position of the quinoline core. Structural studies, including NMR, IR, and mass spectrometry, are crucial for confirming the configuration and the electronic properties of the molecule. These properties influence its reactivity and interactions with other molecules (Mphahlele et al., 2002).

Chemical Reactions and Properties

2-Bromo-4-methylquinoline participates in various chemical reactions, including nucleophilic substitutions, where the bromo group acts as a leaving group, facilitating the introduction of other functional groups. It also undergoes palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and further modification of the quinoline ring (Reisch & Gunaherath, 1993).

Physical Properties Analysis

The physical properties of 2-Bromo-4-methylquinoline, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the bromine atom increases its molecular weight and influences its physical state, solubility in organic solvents, and volatility. These properties are essential for determining its suitability for use in various chemical processes and applications.

Chemical Properties Analysis

The chemical properties of 2-Bromo-4-methylquinoline, including its reactivity with nucleophiles, electrophiles, and participation in cycloaddition reactions, are key to its utility in synthetic chemistry. Its ability to undergo transformations, such as Suzuki coupling and Heck reactions, makes it a versatile intermediate for the synthesis of complex organic molecules. The bromo and methyl groups on the quinoline ring can be strategically leveraged to synthesize a wide range of derivatives with potential biological activity (Tummatorn et al., 2015).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Knorr Synthesis of Quinolines : 2-Bromo-4-methylquinoline has been used in the Knorr synthesis, a process that involves the condensation of β-keto esters with bromoaniline and subsequent cyclization to yield quinolin-2(1H)-one derivatives. This method has applications in preparing compounds relevant to infectious diseases research (Wlodarczyk et al., 2011).

  • Nucleophilic Substitution Reactions : The compound has been studied for its reactivity in nucleophilic substitution reactions, important for synthesizing various heterocyclic compounds, which have applications in pharmaceuticals and material science (Choi & Chi, 2004).

Biological and Pharmacological Studies

  • Antiangiogenic Effects : Research has demonstrated the antiangiogenic effects of 2-bromo-4-methylquinoline derivatives, showing potential in cancer therapy by inhibiting the formation of new blood vessels (Mabeta et al., 2009).

  • Biodegradation Studies : The biodegradation of methylquinolines, including 4-methylquinoline, under aerobic conditions by soil bacteria, is significant for environmental remediation and understanding the breakdown of pollutants (Sutton et al., 1996).

  • Antiplasmodial Activity : Synthesized halogenated 4-quinolones, derived from 2-methylquinoline, have shown moderate antiplasmodial activities, important in the context of malaria treatment (Vandekerckhove et al., 2014).

Synthesis of Complexes and Derivatives

  • Metal Complexes Formation : The synthesis and characterization of 5-bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and its metal complexes have been studied, providing insights into coordination chemistry and potential applications in catalysis and materials science (Siddappa & Mayana, 2014).

  • Catalysis in Organic Synthesis : The use of 2-bromo-4-methylquinoline in the Heck arylation of ethylene, a reaction relevant to organic synthesis and the pharmaceutical industry, has been explored (Atla et al., 2009).

Safety And Hazards

The safety information for 2-Bromo-4-methylquinoline indicates that it is harmful if swallowed or inhaled, and it can cause skin and eye irritation . Therefore, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Relevant Papers Several relevant papers were found during the search. These papers discuss the synthesis of biologically and pharmaceutically active quinoline and its analogues , the mechanism of quinolone action and resistance , and the synthesis of 4-hydroxy-2-quinolones .

properties

IUPAC Name

2-bromo-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZACHCSEYVSCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60296462
Record name 2-bromo-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methylquinoline

CAS RN

64658-04-4
Record name 64658-04-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AG Osborne, AA Clifton - Monatshefte für Chemie/Chemical Monthly, 1991 - Springer
… No dimers were detected from the reactions with 2-bromo4-methylquinoline and 7-bromo-2,4-dimethylquinoline. The synthetic potential of their alternative facile sonochemical …
Number of citations: 0 link.springer.com
KN Cho, MS Park, YK Shim, KI Lee - BULLETIN-KOREAN CHEMICAL …, 2002 - Citeseer
… The starting materials, 2-bromoquinoline (2a), 2-chloro-4-methylquinoline (3a), and 2-bromo-4methylquinoline (4a), were obtained by the halogenation of the corresponding …
Number of citations: 1 citeseerx.ist.psu.edu
X Zeng, L Weng, ZZ Zhang - Chemistry Letters, 2001 - journal.csj.jp
… Similarly, reaction of 1 with 2-bromo-4-methylquinoline or 2 with 2bromo-4-methylquinoline gave the same 1,3-alternate conformers 25,26,27,28-tetrakis(4-methylquinolyl-2-oxy)calix[4]…
Number of citations: 11 www.journal.csj.jp
D Wang, Y Wang, J Zhao, L Li, L Miao, H Sun, P Yu - Tetrahedron, 2016 - Elsevier
A novel, simple and practical method for the regioselective halogenation of fused heterocyclic N-oxides has been developed. It employs Vilsmeier reagent, generated in situ by POX 3 …
Number of citations: 28 www.sciencedirect.com
S Sillart - 2018 - kb.osu.edu
… It is important to note that the Rf values for 2-bromo-4-methylquinoline and 2.4 are 0.40 and 0.34 in 10:1 hexanes: ethyl acetate, respectively. Therefore, it proved very difficult to …
Number of citations: 1 kb.osu.edu
RF Knott, J Ciric… - Canadian Journal of …, 1953 - cdnsciencepub.com
… EXPERIMENTAL The metl~ylbromopyridines were prepared from the corresponding amino compounds, and 2-bromo-4-methylquinoline from 4-methylcarbostyril. Tetrahydrofuran was …
Number of citations: 7 cdnsciencepub.com
AG Osborne, AA Clifton - Monatshefte für Chemie/Chemical Monthly, 1991 - Springer
Number of citations: 10

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